molecular formula C12H11N3O6S B2650671 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide CAS No. 869636-40-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B2650671
CAS No.: 869636-40-8
M. Wt: 325.3
InChI Key: LJBYRISUJMUKMJ-UHFFFAOYSA-N
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Description

This compound features a benzodioxin scaffold fused to a dihydropyrimidine-sulfonamide moiety. Though direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural motifs align with bioactive molecules in medicinal chemistry, such as kinase inhibitors or enzyme modulators .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O6S/c16-11-10(6-13-12(17)14-11)22(18,19)15-7-1-2-8-9(5-7)21-4-3-20-8/h1-2,5-6,15H,3-4H2,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBYRISUJMUKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a pyrimidine sulfonamide framework, which contributes to its biological activity. The molecular formula is C₁₅H₁₅N₃O₄S.

Antioxidant Activity

Research indicates that derivatives of benzodioxin compounds exhibit strong antioxidant properties. A study demonstrated that certain substituted benzodioxins can inhibit lipid peroxidation in human low-density lipoproteins (LDL), suggesting protective effects against oxidative stress . The most active compounds in this series were found to be significantly more potent than established antioxidants like probucol .

Antimicrobial Effects

The compound has shown promise in antimicrobial assays. For instance, derivatives synthesized from the parent structure were evaluated for their inhibitory effects against various bacterial strains. These studies revealed moderate activity against Gram-positive bacteria, indicating potential for development as antimicrobial agents .

Anti-Diabetic Potential

In a recent study focused on α-glucosidase enzyme inhibition, the compound demonstrated weak inhibitory activity. However, modifications to the structure could enhance this property, suggesting avenues for further research into its anti-diabetic potential .

The biological activities of this compound are believed to involve multiple mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in the structure may facilitate the scavenging of free radicals.
  • Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

Case Study 1: Lipid Peroxidation Inhibition

A series of 2,3-dihydro-1,4-benzodioxin derivatives were tested for their ability to inhibit LDL oxidation. The results indicated that these compounds could significantly reduce oxidative damage in vitro, thereby supporting their use as therapeutic agents for cardiovascular diseases .

Case Study 2: Antimicrobial Activity Assessment

In vitro studies assessed the antimicrobial efficacy of newly synthesized derivatives against common pathogens. Results showed moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antimicrobial therapies .

Data Summary

Activity Findings Reference
AntioxidantCompounds significantly inhibited LDL oxidation
AntimicrobialModerate activity against Gram-positive bacteria
Anti-DiabeticWeak α-glucosidase inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

a. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide
  • Structure : Benzodioxin linked to an acetamide group.
  • Key Differences : Replaces the dihydropyrimidine-sulfonamide with a simpler acetamide.
  • Spectroscopic Data : 1H-NMR shows a singlet at δ 2.11 ppm for the methyl group, distinct from sulfonamide protons .
b. 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one
  • Structure : Benzodioxin attached via a Schiff base to a coumarin core.
  • Key Differences : Incorporates a coumarin ring and imine linkage instead of dihydropyrimidine-sulfonamide.
  • Properties : The Schiff base may confer pH-dependent stability, while the coumarin moiety offers fluorescence properties .
c. 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
  • Structure: Benzodioxin linked to a pyridine-amine scaffold with a dimethylaminomethyl substituent.
  • Key Differences: Replaces sulfonamide with an amine group; dimethylamino enhances basicity and cellular permeability .

Pharmacophore and Bioactivity Insights

  • Dihydropyrimidine Derivatives : Compounds like those in (dihydropyrimido benzimidazoles) highlight the dihydropyrimidine ring’s role in DNA intercalation or enzyme inhibition . The target compound’s sulfonamide group may enhance binding to polar enzyme pockets.
  • Benzodioxin in Drug Design : Benzodioxin-containing molecules in (patented indazole derivatives) and (pyridine-amine analogs) suggest applications in anticancer or antiviral therapies, likely due to metabolic stability and scaffold diversity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Spectral Data Potential Applications
Target Compound C12H11N3O6S 325.30 g/mol Benzodioxin, sulfonamide, dihydropyrimidine N/A Enzyme inhibition, drug discovery
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide C10H11NO3 193.20 g/mol Benzodioxin, acetamide 1H-NMR δ 2.11 (s, CH3) Intermediate for bioactive molecules
7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-coumarin C20H15NO6 365.34 g/mol Benzodioxin, coumarin, Schiff base IR: ν 1650 cm⁻¹ (C=N) Fluorescent probes, metal chelation
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-pyridin-3-amine derivative C23H25N3O3 391.46 g/mol Benzodioxin, pyridine, dimethylamino SMILES: CN(C)CC1=CC...C3C4=C(OCCO4)C=CC=3 Research tool, kinase studies

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